N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide
Description
Properties
Molecular Formula |
C10H12BrN3O |
|---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H12BrN3O/c11-8-3-4-12-9(7-8)13-10(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,12,13,15) |
InChI Key |
GLVGLJUGZOGRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=NC=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide typically involves the reaction of 4-bromopyridine-2-amine with pyrrolidine-1-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position of the pyridine ring serves as a reactive site for nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the adjacent nitrogen atom.
Oxidation and Reduction
The pyrrolidine ring and carboxamide group participate in redox reactions under controlled conditions.
Hydrolysis and Functional Group Interconversion
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 4-bromopyridin-2-amine + pyrrolidine-1-carboxylic acid | The amide bond cleaves to yield a primary amine and carboxylic acid. Prolonged heating is required for full conversion. |
| Basic Hydrolysis | NaOH (aq), EtOH, 80°C, 8h | 4-bromopyridin-2-amine + pyrrolidine-1-carboxylate salt | Faster than acidic hydrolysis due to hydroxide’s nucleophilicity. The carboxylate salt is water-soluble. |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The bromine’s departure is facilitated by resonance stabilization of the negative charge on the pyridine nitrogen, as shown in DFT studies of similar systems . Activation barriers for NAS range from 16–20 kcal/mol .
-
Coupling Reactions : Oxidative addition of Pd⁰ to the C–Br bond is rate-determining in Suzuki-Miyaura reactions. Electron-deficient pyridines enhance reaction rates .
Comparative Reactivity
Reactivity trends for analogous compounds:
| Compound | Reactivity in Suzuki Coupling | Ease of Hydrolysis |
|---|---|---|
| This compound | Moderate (steric hindrance) | Slow (stable amide) |
| 5-bromo-2-(pyrrolidin-1-yl)pyridine | High (less steric bulk) | N/A (no amide) |
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research in pharmacology. The following sections detail specific applications based on case studies and experimental findings.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the anticancer potential of N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide against several cancer cell lines, including breast and lung cancer models. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 5.2 |
| A549 (Lung) | 6.8 |
| HeLa (Cervical) | 4.5 |
Case Study: Activity Against Bacterial Strains
This compound has been tested for its antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent antibacterial activity with a minimum inhibitory concentration (MIC) of 2 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 2 |
| E. coli | 8 |
| Pseudomonas aeruginosa | 16 |
Implications for Treatment
These findings suggest that this compound could be further developed as an antimicrobial agent, particularly in treating resistant infections.
Case Study: Inhibition of Nitric Oxide Synthase
Research has shown that this compound acts as an inhibitor of nitric oxide synthase (nNOS), which is implicated in various neurodegenerative disorders. The compound was found to selectively inhibit nNOS over other isoforms, which is crucial for minimizing side effects.
| Enzyme | IC50 (µM) |
|---|---|
| nNOS | 12.5 |
| iNOS | >100 |
| eNOS | >100 |
Therapeutic Potential
This selective inhibition suggests potential applications in treating conditions such as Alzheimer's disease and other neurological disorders where nitric oxide overproduction is detrimental.
Mechanism of Action
The mechanism of action of N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form interactions with the active site of enzymes, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
N-(4-Bromophenyl)pyrrolidine-1-carboxamide ()
N-(4-Fluorophenyl)pyrrolidine-1-carboxamide (, Compound 8e)
N-(4-Methoxyphenyl)pyrrolidine-1-carboxamide (, Compound 8c)
- Structure : Methoxy group introduces electron-donating effects.
Heterocyclic Variations
N-(4-Pyridinylmethyl)-1H-pyrrole-2-carboxamide ()
TRPV1 Antagonists ()
- Example : (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide.
- Activity : Demonstrates how thiazole and isopropylphenyl substituents enhance TRPV1 antagonism, suggesting that the bromopyridinyl group in the target compound could be optimized for similar targets .
Physicochemical and Crystallographic Comparisons
Melting Points and Solubility
- Brominated compounds (e.g., 8d in ) exhibit higher melting points (179°C) than fluorinated (165°C) or methoxylated (152–153°C) analogs, likely due to stronger halogen-based intermolecular interactions .
- The pyridine ring in the target compound may improve aqueous solubility compared to purely aromatic analogs, as pyridine is more polar than benzene.
Crystallography
- N-(4-Chlorophenyl)pyrrolidine-1-carboxamide () adopts an envelope conformation in the pyrrolidine ring, with intermolecular N–H⋯O hydrogen bonds forming chains along the [100] axis. Similar hydrogen-bonding patterns may stabilize the target compound’s crystal lattice .
Implications for Drug Design
- Halogen Effects : Bromine’s size and polarizability may enhance binding to hydrophobic pockets or improve metabolic stability compared to smaller halogens (e.g., fluorine) .
- Heterocyclic vs. Aromatic Rings : The pyridine ring in the target compound could offer improved solubility or distinct electronic interactions compared to phenyl-based analogs, making it advantageous for central nervous system (CNS) targets where lipophilicity must be balanced .
- Synthetic Feasibility : Lower yields in methoxylated or coumarin-linked analogs () suggest that bromopyridinyl derivatives may require optimized coupling conditions for scalable synthesis.
Biological Activity
N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a 4-bromopyridine moiety via a carboxamide functional group. This unique structural combination is believed to contribute to its biological activity through various interactions with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom in the pyridine ring enhances the compound's reactivity, allowing it to participate in π-π stacking interactions with aromatic residues in proteins. Additionally, the pyrrolidine structure may facilitate hydrogen bonding with amino acid side chains, modulating enzyme activities or receptor functions.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied as a selective inhibitor of nitric oxide synthase (nNOS), which is implicated in various neurodegenerative diseases. The compound demonstrated high selectivity against other isoforms, suggesting potential therapeutic applications in treating such conditions .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In studies involving various bacterial strains, it exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for certain strains, indicating strong antibacterial properties .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.015 |
Study on Neurodegenerative Diseases
A pivotal study focused on the role of this compound as an nNOS inhibitor demonstrated its potential in reducing neuronal damage associated with excessive nitric oxide production. The compound was shown to have a half-maximal inhibitory concentration (IC50) of approximately 25 nM, highlighting its potency .
Antimicrobial Efficacy Assessment
In another study assessing the antimicrobial efficacy of various derivatives, this compound was included among several tested compounds. Results indicated that it not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring and the bromine substitution on the pyridine moiety have been explored to enhance potency and selectivity.
Key Findings
- Bromine Substitution : The presence of bromine significantly increases the compound's binding affinity for target proteins.
- Pyrrolidine Flexibility : The conformational flexibility provided by the pyrrolidine ring allows for better accommodation within active sites of enzymes or receptors.
- Hydrogen Bonding : The ability to form hydrogen bonds with key amino acid residues enhances the stability of the enzyme-inhibitor complex.
Q & A
Basic: What synthetic strategies are optimal for preparing N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrrolidine-carboxamide derivatives typically involves coupling reactions between activated pyridine intermediates and pyrrolidine precursors. For bromopyridine derivatives, a nucleophilic substitution or Buchwald-Hartwig amination may be employed. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for SNAr reactions .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos facilitate cross-coupling steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures purity (>95%) .
Critical Note : Monitor bromine stability under basic conditions to avoid dehalogenation side reactions.
Advanced: How can solid-state polymorphism of this compound be characterized, and what implications does this have for pharmacological activity?
Methodological Answer:
Polymorphism analysis requires:
- X-ray diffraction (XRD) : Single-crystal XRD resolves conformational differences (e.g., envelope vs. twist-boat pyrrolidine rings) and hydrogen-bonding networks (N–H⋯O/N interactions) .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions between polymorphs .
- Bioactivity correlation : Polymorphs with tighter crystal packing may exhibit reduced solubility, impacting bioavailability .
Data Contradiction : Some studies report minor polymorphic differences in similar compounds (<1 Å in unit cell parameters), requiring high-resolution XRD for unambiguous assignment .
Basic: What analytical techniques are critical for validating the purity and structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regioselectivity of bromine substitution (δ ~8.2 ppm for pyridine protons) and pyrrolidine carboxamide integration (δ 3.2–3.5 ppm for N–CH₂) .
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5%) and verify molecular ion peaks ([M+H]⁺ at m/z ~312) .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: How can researchers resolve contradictions between computational predictions and experimental data for the compound’s conformational stability?
Methodological Answer:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to identify discrepancies in dihedral angles (e.g., pyrrolidine ring puckering) .
- Dynamic NMR : Variable-temperature studies detect rotational barriers in the carboxamide bond, which may explain deviations between static (XRD) and dynamic (NMR) models .
- MD simulations : Solvent effects (e.g., DMSO vs. water) can induce conformational shifts not captured in vacuum-phase computations .
Advanced: What strategies are effective for studying the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- SPR/Biacore : Immobilize target proteins to measure binding kinetics (KD, kon/koff) .
- Crystallography : Co-crystallize with target enzymes (e.g., JAK1) to identify hydrogen bonds with catalytic residues (e.g., Glu966) .
- Mutagenesis : Replace key residues (e.g., Lys908Ala in kinases) to validate binding site specificity .
Contradiction Alert : Some carboxamide derivatives show off-target activity at µ-opioid receptors; counter-screening against related receptors is advised .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential bromine vapor release during decomposition .
- First aid : For accidental ingestion, administer activated charcoal (1 g/kg) and seek medical evaluation .
Advanced: How can researchers address discrepancies in reported bioactivity data across different assay systems?
Methodological Answer:
- Assay standardization : Use cell lines with consistent expression levels (e.g., HEK293 vs. CHO) and normalize to internal controls (e.g., β-galactosidase) .
- Solvent controls : DMSO concentrations >0.1% may artificially suppress activity; optimize vehicle compatibility .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
